molecular formula C15H25N3O3 B2431942 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea CAS No. 1207054-90-7

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea

Cat. No. B2431942
CAS RN: 1207054-90-7
M. Wt: 295.383
InChI Key: OTJOCUVVEVJUDB-UHFFFAOYSA-N
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Description

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea, also known as FMPMU, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Sustainable Polymers and Fuels

  • Conversion of Plant Biomass to Furan Derivatives : Furan derivatives, including HMF and its derivatives, are highlighted for their potential in replacing non-renewable hydrocarbon sources, suggesting a pathway toward sustainable polymers and fuels (Chernyshev, Kravchenko, & Ananikov, 2017).

Medicinal Chemistry and Drug Design

  • Urea Derivatives in Drug Design : Ureas play a significant role in medicinal chemistry due to their hydrogen bonding capabilities, making them effective in a variety of bioactivities. This underscores their importance in the design of drugs targeting various diseases (Jagtap, Kondekar, Sadani, & Chern, 2017).

Urease Inhibitors for Infection Treatment

  • Urease Inhibitors as Potential Drugs : The review of urease inhibitors, including urea derivatives, as potential drugs for treating infections caused by urease-producing bacteria, such as Helicobacter pylori, indicates a promising avenue for therapeutic applications (Kosikowska & Berlicki, 2011).

Renewable Energy

  • Urea as a Hydrogen Carrier : The exploration of urea as a hydrogen carrier presents a potential for safe, sustainable, and long-term energy supply, demonstrating the versatility of urea beyond its traditional applications (Rollinson, Jones, Dupont, & Twigg, 2011).

properties

IUPAC Name

1-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3/c1-20-10-6-16-15(19)17-11-13-4-7-18(8-5-13)12-14-3-2-9-21-14/h2-3,9,13H,4-8,10-12H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJOCUVVEVJUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1CCN(CC1)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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